molecular formula C17H19ClO8 B11304395 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl beta-D-glucopyranoside

6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl beta-D-glucopyranoside

Cat. No.: B11304395
M. Wt: 386.8 g/mol
InChI Key: ATIPNNBWCXUITL-USACIQFYSA-N
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Description

6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl beta-D-glucopyranoside is a chemical compound belonging to the class of coumarins. Coumarins are a group of aromatic compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromenone core structure with a chloro and ethyl substituent, along with a beta-D-glucopyranoside moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl beta-D-glucopyranoside typically involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde derivatives with ethyl acetoacetate in the presence of a base such as piperidine.

    Introduction of the Chloro and Ethyl Groups: The chloro and ethyl groups can be introduced through electrophilic substitution reactions using appropriate reagents like chloroacetyl chloride and ethyl iodide.

    Glycosylation: The final step involves the glycosylation of the chromenone derivative with beta-D-glucopyranosyl donors under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl beta-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and ethyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted chromenone derivatives.

Scientific Research Applications

6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl beta-D-glucopyranoside has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in disease pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl beta-D-glucopyranoside
  • 6-chloro-4-phenyl-2-oxo-2H-chromen-7-yl beta-D-glucopyranoside
  • 4-methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid

Uniqueness

6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl beta-D-glucopyranoside is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds. The presence of the ethyl group, in particular, may influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C17H19ClO8

Molecular Weight

386.8 g/mol

IUPAC Name

6-chloro-4-ethyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one

InChI

InChI=1S/C17H19ClO8/c1-2-7-3-13(20)24-10-5-11(9(18)4-8(7)10)25-17-16(23)15(22)14(21)12(6-19)26-17/h3-5,12,14-17,19,21-23H,2,6H2,1H3/t12-,14-,15+,16-,17-/m1/s1

InChI Key

ATIPNNBWCXUITL-USACIQFYSA-N

Isomeric SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

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